

# Nemtabrutinib treatment-emergent adverse events grade 3

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## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

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## Nemtabrutinib Grade 3-4 Adverse Events

The table below summarizes the Grade 3-4 adverse events observed in the BELLWAVE-003 trial where **nemtabrutinib** was given at 65 mg once daily to patients with relapsed/refractory follicular lymphoma [1].

Adverse Event	All Grade Incidence (%)	Grade 3-4 Incidence (%)
Neutropenia	28%	8%
Decreased Platelet Count	22%	8% (as decreased platelet count)
Thrombocytopenia	Not Specified	8%
Anemia	19%	6%

In this study, **36% of patients experienced a Grade 3 or 4 adverse event** [1]. Key management observations included:

- **No atrial fibrillation or other arrhythmias** were reported [1].
- **Dose modifications:**
  - One patient required a dose reduction due to an AE.

- Three patients discontinued treatment due to AEs (thrombocytopenia, drug-related toxicity, and urticaria).
- **No deaths** were associated with AEs in the trial [1].

## Nemtabrutinib Profiling and Signaling Context

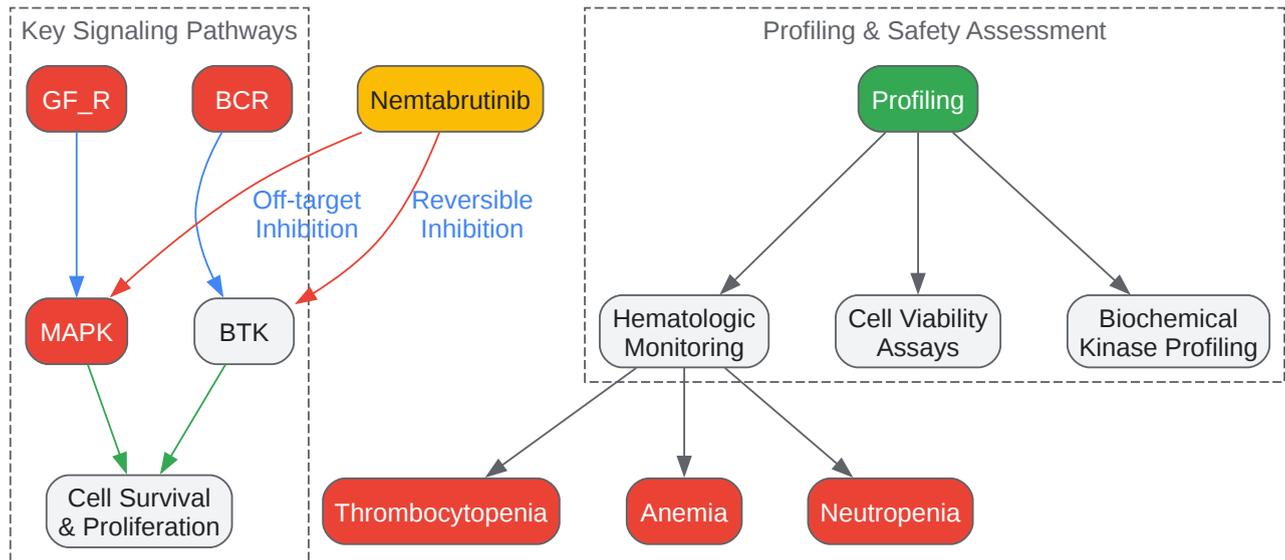
**Nemtabrutinib** is a third-generation, **reversible, non-covalent BTK inhibitor** designed to target both wild-type BTK and BTK with mutations (like C481S) that confer resistance to earlier covalent inhibitors [2] [3]. Its development rationale was to provide a broader kinase inhibition profile for more robust responses [2].

### Experimental Profiling Methodology

*In vitro* profiling of **nemtabrutinib** involves specific protocols to understand its safety and efficacy profile [3]:

- **Cell Viability Assays:** Conducted on large panels of human cancer cell lines. Cells are treated with **nemtabrutinib** in 9-point dilution series, and viability is measured after 72 hours using an ATPlite bioluminescence assay to determine IC50 values [3].
- **Biochemical Kinase Profiling:** Tested against a panel of 254 wild-type kinases in mobility shift assays (MSA) at a concentration of 1  $\mu\text{mol/L}$  to identify direct kinase targets and off-target interactions [3].
- **Data Integration:** Sensitivity profiles from cell assays are correlated with genomic data from public databases to identify potential predictive biomarkers for drug response [3].

The diagram below illustrates the signaling pathways inhibited by **nemtabrutinib** and the related experimental workflow for profiling its effects and associated adverse events.



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## Troubleshooting Common Experimental Challenges

- **Interpreting Cytopenias:** Differentiate between disease progression and drug-induced cytopenias with serial blood counts and bone marrow assessment.
- **Managing Concurrent Medications:** Review medications that may exacerbate myelosuppression and adjust or replace as necessary.
- **Addressing Inter-patient Variability:** Account for factors like prior therapies and bone marrow reserve when interpreting lab data.

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## References

1. Nembabrutinib Shows Promise in Relapsed/Refractory ... [targetedonc.com]
2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies [pmc.ncbi.nlm.nih.gov]
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